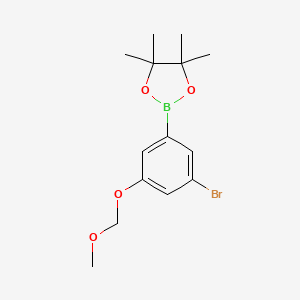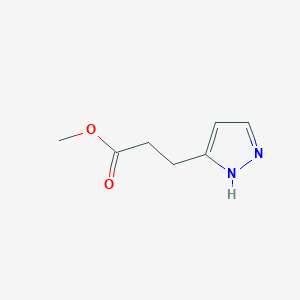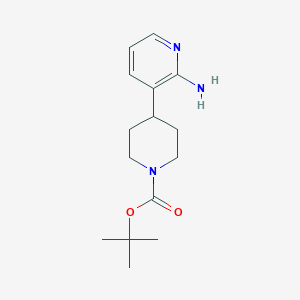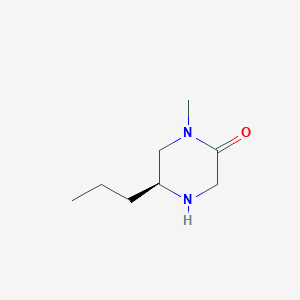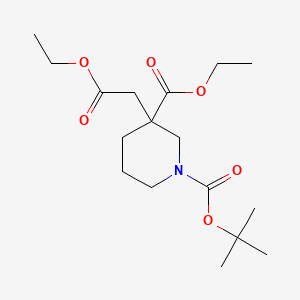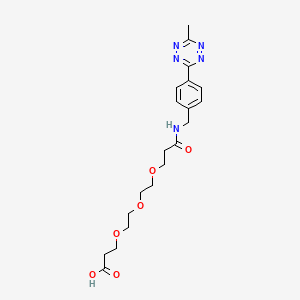
Methyltetrazine-amino-PEG3-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG3-CH2CH2COOH is a compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG3-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.
PEG Linker Attachment: The PEG3 linker is then attached to the methyltetrazine moiety through amide bond formation. This step requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG linker.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced at the end of the PEG linker through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG3-CH2CH2COOH undergoes various chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety is known for its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) derivatives.
Substitution Reactions: The amino group on the PEG linker can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: These reactions may require the use of electrophiles such as alkyl halides or acyl chlorides, along with appropriate bases or catalysts.
Major Products Formed
Bioorthogonal Conjugates: The primary products formed from the IEDDA reaction are bioorthogonal conjugates, which are valuable for imaging and labeling applications.
Substituted Derivatives: Substitution reactions yield various substituted derivatives of this compound, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG3-CH2CH2COOH has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of Methyltetrazine-amino-PEG3-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine moiety reacts with TCO derivatives through the IEDDA reaction, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications . The PEG linker enhances the solubility and biocompatibility of the compound, while the carboxylic acid group allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG3-amine: Similar to Methyltetrazine-amino-PEG3-CH2CH2COOH but lacks the carboxylic acid group.
Methyltetrazine-amido-PEG3-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a methyltetrazine moiety, a PEG3 linker, and a carboxylic acid group. This combination provides the compound with enhanced solubility, biocompatibility, and the ability to participate in bioorthogonal reactions, making it highly versatile for various scientific applications .
Eigenschaften
Molekularformel |
C20H27N5O6 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28) |
InChI-Schlüssel |
HURINZSTZUOZTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
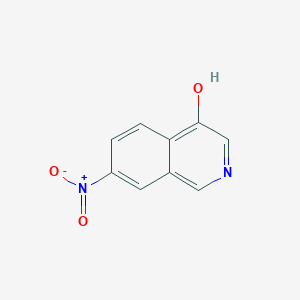
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
